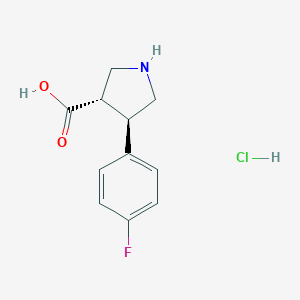
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13ClFNO2 and a molecular weight of approximately 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing mood disorders such as depression and anxiety. The exact mechanism involves binding to specific receptors, modulating their activity, and potentially altering signal transduction pathways.
Antimicrobial Properties
Research indicates that trans-4-(4-Fluorophenyl)pyrrolidine derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial properties .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Trans-4-(4-Fluorophenyl)pyrrolidine derivative | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various pathogens |
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively. Specifically, it may enhance serotonin receptor activity, contributing to antidepressant-like effects in preclinical models .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including trans-4-(4-fluorophenyl) variants. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like S. aureus .
- Neuropharmacological Investigation : A study explored the effects of trans-4-(4-Fluorophenyl)pyrrolidine on serotonin receptors in rodent models. The findings suggested that the compound could enhance serotonergic transmission, leading to improved mood-related behaviors.
Applications De Recherche Scientifique
Pharmaceutical Development
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and reduce side effects.
Case Study : Research has shown that derivatives of this compound exhibit activity on neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .
Neuroscience Research
This compound plays a vital role in neuroscience studies, particularly in understanding neurotransmitter mechanisms. It is often used to explore the effects of various compounds on serotonin and dopamine receptors.
Research Example : A study investigated the modulation of serotonin receptors by compounds similar to this compound, highlighting its potential in treating mood disorders .
Analytical Chemistry
In analytical chemistry, this compound is employed to quantify drug levels in biological samples. It aids pharmacokinetic studies by providing accurate measurements necessary for understanding drug metabolism and efficacy.
| Application | Method | Purpose |
|---|---|---|
| Quantification | High-Performance Liquid Chromatography (HPLC) | Measure drug levels in plasma |
| Pharmacokinetics | Mass Spectrometry | Analyze metabolic pathways |
Medicinal Chemistry
Medicinal chemists utilize this compound to study structure-activity relationships (SAR) that inform the design of new therapeutic agents. By modifying its structure, researchers can optimize the pharmacological profiles of new drugs.
Example : The modification of this compound has led to the development of compounds with improved selectivity for specific biological targets .
Biochemical Assays
This compound is also used in biochemical assays to evaluate the biological activity of new compounds. It provides insights into their therapeutic potential by assessing interactions with biological targets.
Propriétés
Numéro CAS |
1330750-50-9 |
|---|---|
Formule moléculaire |
C11H13ClFNO2 |
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
Clé InChI |
ABOVCUXVEBGHCL-BAUSSPIASA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES isomérique |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Synonymes |
(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















